molecular formula C7H12ClNO B12844819 4-chloro-N-cyclopropylbutanamide

4-chloro-N-cyclopropylbutanamide

Cat. No.: B12844819
M. Wt: 161.63 g/mol
InChI Key: HBJZQNQWASIYFF-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropylbutanamide is an organic compound with the molecular formula C7H12ClNO It is a derivative of butanamide, where a chlorine atom is attached to the fourth carbon and a cyclopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobutyryl chloride with cyclopropylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The amide group can be oxidized to a nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of N-cyclopropylbutanamide derivatives with different substituents replacing the chlorine atom.

    Reduction: Formation of 4-chloro-N-cyclopropylbutanol.

    Oxidation: Formation of 4-chloro-N-cyclopropylbutanenitrile.

Scientific Research Applications

4-chloro-N-cyclopropylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the chlorine atom can influence its reactivity and stability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

4-chloro-N-cyclopropylbutanamide can be compared with other similar compounds such as:

    4-chlorobutanamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.

    N-cyclopropylbutanamide: Lacks the chlorine atom, which can affect its chemical properties and interactions.

    4-chloro-N-methylbutanamide: Contains a methyl group instead of a cyclopropyl group, leading to variations in its physical and chemical characteristics.

The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique, offering a combination of properties that can be advantageous in specific applications.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

4-chloro-N-cyclopropylbutanamide

InChI

InChI=1S/C7H12ClNO/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5H2,(H,9,10)

InChI Key

HBJZQNQWASIYFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCCCl

Origin of Product

United States

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